(3-(Benzylthio)phenyl)boronic acid CAS number 854778-48-6
(3-(Benzylthio)phenyl)boronic acid CAS number 854778-48-6
An In-depth Technical Guide to (3-(Benzylthio)phenyl)boronic acid
Topic: (3-(Benzylthio)phenyl)boronic acid CAS Number: 854778-48-6
This guide provides a comprehensive technical overview of (3-(Benzylthio)phenyl)boronic acid, a versatile building block in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's properties, synthesis, and critical applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. The narrative emphasizes the causality behind experimental choices and provides actionable protocols grounded in established chemical principles.
(3-(Benzylthio)phenyl)boronic acid belongs to the widely utilized class of organoboron compounds that are indispensable in contemporary organic synthesis.[1][2] Its structure is distinguished by three key functional moieties: a reactive boronic acid group, a central phenyl ring, and a benzylthio (thioether) substituent. This unique combination makes it a valuable reagent for constructing complex molecular architectures, particularly biaryl and heterobiaryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and organic electronic materials.[1][3] The boronic acid group is the primary reactive site for palladium-catalyzed cross-coupling, most notably the Suzuki-Miyaura reaction, while the thioether linkage offers a site for potential secondary transformations or can serve to modulate the steric and electronic properties of the final product. Its utility is particularly noted in the construction of protein degrader building blocks, highlighting its relevance in advanced medicinal chemistry.[4]
Physicochemical and Structural Properties
The reactivity and handling characteristics of (3-(Benzylthio)phenyl)boronic acid are dictated by its molecular structure. Boronic acids are known for their unique physicochemical properties, being relatively stable, having low toxicity, and being compatible with a wide range of functional groups.[2]
Table 1: Core Properties of (3-(Benzylthio)phenyl)boronic acid
| Property | Value | Reference |
| CAS Number | 854778-48-6 | [4] |
| Molecular Formula | C₁₃H₁₃BO₂S | [4] |
| Molecular Weight | 244.1 g/mol | [4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥98% (Commercially available) | [4] |
Structurally, boronic acids are trivalent, sp²-hybridized boron compounds with a vacant p-orbital, which makes them Lewis acidic.[5] This Lewis acidity is central to their reactivity. A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process, and the boronic acid can be regenerated by the presence of water, which is often a component in Suzuki-Miyaura reaction media.
Synthesis and Characterization
General Synthetic Pathway
The synthesis of arylboronic acids is a well-established transformation in organic chemistry. A common and robust method involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by aqueous acidic workup.[6][7]
The synthesis of (3-(Benzylthio)phenyl)boronic acid would typically proceed from 1-bromo-3-(benzylthio)benzene. This precursor is first converted to its corresponding Grignard or organolithium reagent. This highly nucleophilic species is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. The resulting boronate ester intermediate is not isolated but is directly hydrolyzed with acid to yield the final boronic acid product.
Analytical Characterization
Confirming the identity and purity of the synthesized product is critical. Standard analytical techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity of the molecule, showing characteristic peaks for the aromatic, benzylic, and boronic acid protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of reactions involving boronic acids. A specialized staining method using a solution of alizarin can make boronic acids visible as fluorescent yellow-orange spots under 366 nm UV light, providing a selective detection method.[8]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3-(Benzylthio)phenyl)boronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][9] This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][10]
The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[11][12]
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.[12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species. This is often considered the rate-determining step.[11][13]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[12]
Considerations for the Thioether Moiety
A key practical consideration when using sulfur-containing substrates like (3-(Benzylthio)phenyl)boronic acid is the potential for the thioether sulfur to act as a ligand and coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, resulting in lower reaction yields or failed reactions.
Mitigation Strategy: The choice of ligand on the palladium catalyst is crucial. To overcome potential sulfur poisoning, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or JohnPhos) are often employed.[14] These ligands form highly stable and active catalytic complexes that are less susceptible to inhibition by coordinating functional groups on the substrates.
Experimental Protocol: A Representative Suzuki Coupling
This protocol provides a general method for the coupling of an aryl halide with (3-(Benzylthio)phenyl)boronic acid.
Reaction: Coupling of 4-Bromoanisole with (3-(Benzylthio)phenyl)boronic acid.
Materials:
-
(3-(Benzylthio)phenyl)boronic acid (1.2 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add (3-(Benzylthio)phenyl)boronic acid, 4-bromoanisole, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add palladium(II) acetate, SPhos, and the degassed toluene/water solvent mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water, and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
The incorporation of boronic acids into medicinal chemistry programs has increased significantly, with five FDA-approved drugs containing this moiety as of 2020.[15] Boronic acids can act as enzyme inhibitors by forming reversible covalent complexes with active site serine or threonine residues.[2][16]
More commonly, (3-(Benzylthio)phenyl)boronic acid serves as a synthetic intermediate to build more complex molecules. The biaryl structures it helps create are fundamental to a vast number of biologically active compounds.[3][9] The benzylthio group can be a critical pharmacophoric element, or it can serve as a metabolic soft spot or a handle for further functionalization. The classification of this reagent as a "Protein Degrader Building Block" indicates its utility in synthesizing molecules like Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively eliminate disease-causing proteins.[4]
Stability, Storage, and Handling
Stability: Arylboronic acids are generally stable solids, but they can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, particularly under harsh basic or acidic conditions.[1] Using more stable boronic esters, such as pinacol esters, can mitigate this issue in some cases.[1][17]
Storage: For long-term stability, (3-(Benzylthio)phenyl)boronic acid should be stored in a cool, dry place away from light and moisture to prevent degradation and the formation of boroxines. Storing under an inert atmosphere is recommended. Commercial suppliers often recommend room temperature storage for sealed containers.[4]
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
(3-(Benzylthio)phenyl)boronic acid is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of C-C bonds to form biaryl thioethers, which are key structures in drug discovery and materials science. A thorough understanding of its properties, including the potential for the thioether group to interact with catalysts, enables chemists to design robust and high-yielding synthetic routes. By selecting appropriate ligands and reaction conditions, researchers can effectively leverage this building block to accelerate the development of novel chemical entities.
References
- Application Notes: 3-Thienylboronic Acid as a Reagent for Biaryl Synthesis. Benchchem.
- Cross coupling of thioethers with aryl boroxines to construct biaryls via Rh catalyzed C–S activation. Chemical Science (RSC Publishing).
- Computational Mechanistic Study of Stereoselective Suzuki Coupling of an α-Cyano-Activ
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
- Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
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- Safety D
- Application Notes and Protocols: Synthesis of Biaryl Ketones Using 4-Acetylphenylboronic Acid. Benchchem.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
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- 3-(Benzylthio)phenylboronic acid, min 98%, 5 grams. CP Lab Safety.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.
- Design and discovery of boronic acid drugs. PubMed.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.
- Process for the preparation of substituted phenylboronic acids.
- Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
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